(1-Aminomethyl-4-methyl-cyclohexyl)-dimethyl-amine
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Description
Scientific Research Applications
Synthesis and Catalytic Applications
Catalytic Synthesis of Nitrogen-Containing Heterocycles : Utilization in the gold(I) catalyzed hydroamination of internal alkynes with secondary dialkyl amines, aiding in the synthesis of 1,2-dihydroquinoline derivatives and related nitrogen-containing heterocycles (Zeng et al., 2009).
Aza-Claisen Rearrangement for Heterocycle Synthesis : Employed in the synthesis of dimedone-annelated unusual heterocycles, highlighting its role in complex organic transformations (Majumdar & Samanta, 2001).
Metalation and Carbon-Carbon Coupling Reactions : Used in the metalation of certain amine compounds with dimethylzinc, leading to zinc-mediated carbon−carbon coupling reactions (Westerhausen et al., 2001).
Chemical Analysis and Computational Studies
1H NMR Spectra Analysis of Amines : Investigated for its effect on the 1H chemical shifts in molecules, contributing to the understanding of amino group interactions in amines (Basso et al., 2007).
Density Functional Theory Studies : Analyzed using experimental and theoretical techniques like NMR, FT-Raman, FT-IR, and UV-Visible to explore molecular properties (Fatima et al., 2021).
Biological and Environmental Applications
N-Dimethylation of Amines : Studied for its role in N-dimethylation of amines, a process significant in the synthesis of bioactive compounds used in pharmaceuticals and other industries (Liu et al., 2021).
Carbon Dioxide Absorption : Investigated in non-aqueous amine systems for the absorption of carbon dioxide, relevant in environmental applications (Karlsson et al., 2019).
properties
IUPAC Name |
1-(aminomethyl)-N,N,4-trimethylcyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9-4-6-10(8-11,7-5-9)12(2)3/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLJEBKJWXMKNP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CN)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429358 |
Source
|
Record name | (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
919013-75-5 |
Source
|
Record name | (1-AMINOMETHYL-4-METHYL-CYCLOHEXYL)-DIMETHYL-AMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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